molecular formula C7H11N3O B10907536 1-Propyl-1H-pyrazole-5-carboxamide

1-Propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10907536
M. Wt: 153.18 g/mol
InChI Key: PPUYJUDRUUTRPR-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 1-propylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as refluxing the reactants in an appropriate solvent, followed by purification steps like recrystallization or chromatography, are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced amides, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-Propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Properties

IUPAC Name

2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-10-6(7(8)11)3-4-9-10/h3-4H,2,5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYJUDRUUTRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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